7-Methoxy-4-methyl-quinolin-2-ol

Neuropharmacology Monoamine Oxidase Enzyme Inhibition

Researchers optimizing MAO-B-selective leads for Parkinson's disease face variability in off-target profiles and supply quality. 7-Methoxy-4-methyl-quinolin-2-ol resolves these challenges with validated pharmacology and commercial consistency. • MAO-B IC50 = 17,000 nM; >5.9-fold selectivity over MAO-A • Dual MAO-B/peroxidase activity (peroxidase IC50 = 1,010 nM) for oxidative stress studies • Reliable 96% purity with batch-to-batch consistency for reproducible HTS

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 40053-37-0
Cat. No. B1361897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methyl-quinolin-2-ol
CAS40053-37-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC(=C2)OC
InChIInChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13)
InChIKeyMXLWDNBRJGOMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4-methyl-quinolin-2-ol (CAS 40053-37-0) – Core Chemical Properties and Structural Features


7-Methoxy-4-methyl-quinolin-2-ol (CAS 40053-37-0), also known as 7-methoxy-4-methylquinolin-2(1H)-one, is a heterocyclic compound belonging to the quinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring . Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The compound features a methoxy group (-OCH₃) at the 7-position and a methyl group (-CH₃) at the 4-position of the quinoline core, which distinguishes it from simpler quinolin-2-ol analogs . This substitution pattern is critical, as it influences both its physicochemical properties and its interaction with biological targets [1].

Why 7-Methoxy-4-methyl-quinolin-2-ol Cannot Be Substituted with Unsubstituted Quinolin-2-ol Analogs


Simple in-class substitution of 7-Methoxy-4-methyl-quinolin-2-ol with unsubstituted quinolin-2-ol (2-hydroxyquinoline) or analogs lacking the 4-methyl or 7-methoxy groups is not scientifically sound due to fundamental differences in target engagement profiles. While 2-hydroxyquinoline is an established inhibitor of α-glucosidase and α-amylase (IC₅₀ values of 64.4 and 130.5 µg/mL, respectively) , 7-Methoxy-4-methyl-quinolin-2-ol demonstrates a distinct pharmacological fingerprint, most notably its activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM [1]. The methoxy and methyl substitutions are not merely ancillary modifications; they are essential for shaping the compound's interaction with MAO-B versus MAO-A, thereby dictating its utility in neuropharmacological research versus metabolic disease applications. This divergence in primary targets directly impacts experimental design and procurement decisions.

Quantitative Comparative Evidence: 7-Methoxy-4-methyl-quinolin-2-ol vs. Closest Analogs


MAO-B Inhibition: Potency Advantage Over Unsubstituted Quinolin-2-ol

7-Methoxy-4-methyl-quinolin-2-ol demonstrates measurable inhibition of human monoamine oxidase B (MAO-B), a key target in neurodegenerative disease research. Its IC₅₀ value of 17,000 nM provides a defined, quantitative basis for use in MAO-B inhibition studies, whereas unsubstituted quinolin-2-ol shows no reported activity against this target [1]. This establishes a clear functional differentiation that is critical for target-specific assay development.

Neuropharmacology Monoamine Oxidase Enzyme Inhibition

MAO-B Selectivity Profile: A 5.9-Fold Window Over MAO-A

7-Methoxy-4-methyl-quinolin-2-ol exhibits a selectivity window between MAO-B and MAO-A isoforms. It inhibits MAO-B with an IC₅₀ of 17,000 nM, while its activity against MAO-A is substantially weaker, with an IC₅₀ greater than 100,000 nM [1][2]. This represents a >5.9-fold selectivity for MAO-B, a critical parameter for minimizing off-target effects in cellular and in vivo models.

Selectivity Profiling MAO-A vs MAO-B Drug Discovery

Peroxidase Inhibition: Secondary Activity with Defined Potency

Beyond its MAO-B activity, 7-Methoxy-4-methyl-quinolin-2-ol has been characterized as a peroxidase inhibitor, with an IC₅₀ of 1,010 nM against horseradish peroxidase [1]. This secondary activity, while not the primary differentiator, provides additional utility as a biochemical tool. The unsubstituted quinolin-2-ol comparator has not been profiled for this activity, representing an additional data point for compound selection.

Peroxidase Enzyme Inhibition Biochemical Tool

Synthetic Accessibility and Patent-Documented Preparation

A reliable synthetic route to 7-Methoxy-4-methyl-quinolin-2-ol is documented in US patent literature, enabling reproducible access to the compound . The synthesis involves cyclization of N-(3-methoxyphenyl)-3-oxobutanamide using polyphosphoric acid at 100°C under inert atmosphere, yielding the desired product as a white solid with a melting point of 205-207°C . This established method contrasts with less characterized analogs that may lack such detailed preparative guidance, reducing uncertainty in compound sourcing and scale-up.

Synthetic Methodology Process Chemistry Patent Literature

Commercial Availability and Defined Procurement Specifications

7-Methoxy-4-methyl-quinolin-2-ol is commercially available from multiple established research chemical suppliers with clearly defined specifications, including a certified purity of 96% and a melting point of 205-207°C . A 250 mg unit can be procured from Santa Cruz Biotechnology (Cat. No. sc-278620) for $173.00 [1]. This level of commercial accessibility and specification transparency facilitates direct comparison with alternative sourcing options and supports informed procurement decisions. In contrast, many closely related analogs may be available only through custom synthesis with longer lead times and undefined quality metrics.

Chemical Procurement Research Reagents Supply Chain

7-Methoxy-4-methyl-quinolin-2-ol: Defined Application Scenarios Derived from Evidence


Lead Compound for MAO-B-Selective Inhibitor Development in Neurodegenerative Disease Research

Based on its documented MAO-B inhibition (IC₅₀ = 17,000 nM) and >5.9-fold selectivity over MAO-A [1][2], 7-Methoxy-4-methyl-quinolin-2-ol serves as a validated starting point for medicinal chemistry optimization toward MAO-B-selective inhibitors. Researchers investigating Parkinson's disease or other neurological conditions where MAO-B plays a critical role can utilize this compound to establish structure-activity relationships (SAR) and improve selectivity through targeted modifications of the quinoline core. Its defined selectivity window mitigates the risk of off-target MAO-A-mediated side effects, which is a key consideration in neuropharmacological lead optimization.

Dual MAO-B / Peroxidase Biochemical Probe for Mechanistic Studies

The compound's dual inhibitory profile—MAO-B (IC₅₀ = 17,000 nM) and peroxidase (IC₅₀ = 1,010 nM) [1][2]—positions it as a useful biochemical tool for investigating pathways where both enzymatic activities are implicated. This dual activity, absent in the simpler quinolin-2-ol scaffold, enables the compound to serve as a probe in studies of oxidative stress and neurotransmitter metabolism. Researchers can employ it to dissect the relative contributions of MAO-B and peroxidase to cellular phenotypes, provided appropriate controls are used to deconvolute the dual effects.

Reliable Building Block for Kinase-Focused Medicinal Chemistry

Given its documented synthetic route in US patent literature [1] and ready commercial availability at defined purity (96%) [2], 7-Methoxy-4-methyl-quinolin-2-ol is a practical building block for synthesizing quinoline-based kinase inhibitors. The compound's 4-methyl and 7-methoxy substitutions offer distinct vectors for further functionalization, enabling the exploration of chemical space around targets such as MELK or c-Met, for which quinoline scaffolds are well-precedented. Its procurement with clear quality specifications reduces the variability often encountered with custom-synthesized intermediates.

Positive Control in MAO-B High-Throughput Screening Assays

With its well-defined MAO-B inhibitory activity (IC₅₀ = 17,000 nM) [1], this compound can serve as a reliable positive control in high-throughput screening (HTS) campaigns aimed at identifying novel MAO-B inhibitors. Its moderate potency ensures a clear, reproducible signal above the assay background, while its commercial availability with batch-to-batch consistency [2] supports its use across multiple screening runs and laboratories. This application is directly enabled by the quantitative selectivity data, which confirms its engagement with the intended target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-4-methyl-quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.